1-(4-fluorophenyl)-N-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxamide is a synthetic organic compound that belongs to the class of cyclopropane carboxamides. This compound features a cyclopropane ring, a fluorophenyl group, and a pyrazolyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution or other coupling reactions.
Attachment of the Pyrazolyl Group: This can be done through condensation reactions or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxamide
- 1-(4-bromophenyl)-N-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxamide
- 1-(4-methylphenyl)-N-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxamide
Uniqueness
The presence of the fluorophenyl group in 1-(4-fluorophenyl)-N-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxamide may impart unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its analogs with different substituents.
Properties
Molecular Formula |
C14H14FN3O |
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Molecular Weight |
259.28 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(1-methylpyrazol-3-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H14FN3O/c1-18-9-6-12(17-18)16-13(19)14(7-8-14)10-2-4-11(15)5-3-10/h2-6,9H,7-8H2,1H3,(H,16,17,19) |
InChI Key |
PFZLOOJNANYAFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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